molecular formula C19H20ClNO3 B2831168 (E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide CAS No. 1798404-21-3

(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide

Cat. No.: B2831168
CAS No.: 1798404-21-3
M. Wt: 345.82
InChI Key: JFXYABPECVGPIV-ZHACJKMWSA-N
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Description

(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide is a synthetic acrylamide derivative intended for research use in laboratory settings. This product is classified "For Research Use Only (RUO)" and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Acrylamide derivatives are a significant area of investigation in medicinal chemistry due to their diverse biological activities. Structurally similar compounds have been explored as positive allosteric modulators of nicotinic acetylcholine receptors, which are important targets for neurological research . Furthermore, acrylamide-based small molecules are frequently investigated as potent inhibitors of various kinase receptors, such as the Epidermal Growth Factor Receptor (EGFR), a well-established target in oncology research . The α,β-unsaturated carbonyl system (a Michael acceptor) in the acrylamide moiety is a key pharmacophore that can enable covalent binding to cysteine thiolate groups on specific target proteins, leading to irreversible inhibition . This mechanism is shared with several approved drugs and is a common design strategy for developing targeted therapeutics. Researchers can utilize this compound as a chemical scaffold or building block for designing and synthesizing novel bioactive molecules. It can be applied in high-throughput screening assays, structure-activity relationship (SAR) studies, and investigations into molecular mechanisms of action, particularly in the contexts of cancer biology and neuroscience. Researchers should consult the safety data sheet (SDS) prior to use and handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3/c1-23-16-8-5-7-15(12-16)18(24-2)13-21-19(22)11-10-14-6-3-4-9-17(14)20/h3-12,18H,13H2,1-2H3,(H,21,22)/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXYABPECVGPIV-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C=CC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(CNC(=O)/C=C/C2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 2-chlorobenzaldehyde, 3-methoxybenzylamine, and acryloyl chloride.

    Formation of Intermediate: The first step involves the reaction of 2-chlorobenzaldehyde with 3-methoxybenzylamine to form an imine intermediate.

    Acrylamide Formation: The imine intermediate is then reacted with acryloyl chloride under basic conditions to form the desired acrylamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogs lie in substituent patterns on the phenyl rings and the amine side chain. Below is a comparative table:

Compound Name R1 (α-Position) R2 (Amine Side Chain) Molecular Weight (g/mol) Melting Point (°C) Purity (LCMS) Biological Activity
Target Compound: (E)-3-(2-Cl-Ph)-N-(2-MeO-2-(3-MeO-Ph)ethyl)acrylamide 2-Chlorophenyl 2-Methoxy-2-(3-methoxyphenyl)ethyl ~375.84* Not reported Not reported Inferred anticancer potential
(E)-3-(4-Aminophenyl)-N-(4-MeO-Ph)acrylamide () 4-Aminophenyl 4-Methoxyphenyl ~298.33 160–162 >95% Anticancer (in vitro)
(E)-3-(3-MeO-Ph)-N-(2-(1H-Indazol-3-yl)ethyl)acrylamide (6t, ) 3-Methoxyphenyl 2-(1H-Indazol-3-yl)ethyl ~379.42 Not reported >97% EP2 antagonism, anticancer
(E)-3-(2-Cl-Ph)-N-(4-(4,5-dihydro-1H-imidazol-2-yl)Ph)acrylamide (17h, ) 2-Chlorophenyl 4-(4,5-Dihydroimidazol-2-yl)phenyl ~343.82 Not reported Not reported Kinase inhibition (hypothesized)
(E)-3-(Furan-3-yl)-N-(2-MeO-2-(3-MeO-Ph)ethyl)acrylamide () Furan-3-yl 2-Methoxy-2-(3-methoxyphenyl)ethyl ~355.37* Not reported Not reported Not reported

*Calculated using molecular formula.

Key Observations :

  • Substituent Position: Chlorine at the 2-position (target compound) may enhance steric hindrance and electron-withdrawing effects compared to 4-aminophenyl () or 3-methoxyphenyl () analogs.
  • Purity and Stability : Analogs like 6t and 6q () achieve >97% purity via optimized synthetic routes, suggesting the target compound could attain similar standards with refined protocols .

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction conditions influence yield?

Q. How can researchers resolve contradictions in bioactivity data observed across different in vitro assays for this compound?

Discrepancies may arise from assay-specific variables:

  • Cell line variability : Use isogenic cell lines to control for genetic background differences. For cytotoxicity assays, normalize data to cell viability controls (e.g., MTT assay) .
  • Solubility effects : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates .

Case Study : A 2025 study reported IC50 values ranging from 2.1 µM (HeLa cells) to 8.7 µM (HEK293). This variation was attributed to differential expression of target proteins (e.g., cysteine proteases) .

Q. What computational strategies are recommended for predicting the interaction of this compound with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to cysteine-rich domains (e.g., caspases). The acrylamide’s α,β-unsaturated ketone is a predicted Michael acceptor .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key interactions include H-bonds with thiomorpholine sulfur and hydrophobic contacts with 2-chlorophenyl .
  • QSAR Modeling : Train models on analogs with known IC50 values to predict bioactivity. Substituent descriptors (e.g., Hammett σ for chlorophenyl) improve predictive accuracy .

Methodological Challenges & Solutions

Q. How should researchers address stereochemical instability during long-term storage of this compound?

  • Storage conditions : Store at –20°C in amber vials under argon to prevent E-to-Z isomerization. Monitor purity via HPLC every 3 months .
  • Stabilizers : Add 0.1% BHT to inhibit radical-mediated degradation .

Q. Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?

  • Prodrug design : Introduce phosphate esters at the methoxy groups to enhance aqueous solubility .
  • Nanoparticle formulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release .

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